1-(1,1-Difluoroethyl)-2,4-difluorobenzene 1-(1,1-Difluoroethyl)-2,4-difluorobenzene
Brand Name: Vulcanchem
CAS No.: 1138445-07-4
VCID: VC2994649
InChI: InChI=1S/C8H6F4/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3
SMILES: CC(C1=C(C=C(C=C1)F)F)(F)F
Molecular Formula: C8H6F4
Molecular Weight: 178.13 g/mol

1-(1,1-Difluoroethyl)-2,4-difluorobenzene

CAS No.: 1138445-07-4

Cat. No.: VC2994649

Molecular Formula: C8H6F4

Molecular Weight: 178.13 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-Difluoroethyl)-2,4-difluorobenzene - 1138445-07-4

Specification

CAS No. 1138445-07-4
Molecular Formula C8H6F4
Molecular Weight 178.13 g/mol
IUPAC Name 1-(1,1-difluoroethyl)-2,4-difluorobenzene
Standard InChI InChI=1S/C8H6F4/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Standard InChI Key IVUPVEUDCZLIRL-UHFFFAOYSA-N
SMILES CC(C1=C(C=C(C=C1)F)F)(F)F
Canonical SMILES CC(C1=C(C=C(C=C1)F)F)(F)F

Introduction

Chemical Identity and Physical Properties

1-(1,1-Difluoroethyl)-2,4-difluorobenzene is identified by the CAS Registry Number 1138445-07-4. This organofluorine compound belongs to the class of fluorinated benzenes, specifically those containing a difluoroethyl substituent. The molecular structure consists of a benzene ring with fluorine atoms at positions 2 and 4, and a 1,1-difluoroethyl group at position 1 .

Basic Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that are summarized in the following table:

PropertyValue
CAS Number1138445-07-4
Molecular FormulaC₈H₆F₄
Molecular Weight178.13 g/mol
InChIInChI=1S/C8H6F4/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3
SMILESCC(C1=C(C=C(C=C1)F)F)(F)F
AppearanceColorless liquid (presumed based on similar compounds)
Monoisotopic Mass178.04056284 Da
Topological Polar Surface Area0 Ų
Heavy Atom Count12
Rotatable Bond Count1

The physical properties of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene derive from its molecular structure, particularly the presence of four fluorine atoms which significantly affect its behavior and interactions . The compound has a computed XLogP3-AA value of 2.9, indicating moderate lipophilicity, which can be advantageous for certain pharmaceutical applications .

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene typically involves difluoroethylation reactions of appropriately substituted benzene derivatives. These reactions often employ nickel catalysts and are conducted under carefully controlled conditions.

Key Reagents and Conditions

Common reagents used in the synthesis of this compound include:

  • Bases such as potassium carbonate to neutralize by-products

  • Solvents including dichloromethane and dimethyl sulfoxide

  • Nickel catalysts for the difluoroethylation step

  • Fluorinating agents for introducing the difluoroethyl group

The synthesis generally requires anhydrous conditions and can be sensitive to moisture and oxygen. Temperature control is also critical for achieving good yields and selectivity.

Chemical Reactivity and Properties

General Reactivity

The reactivity of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is largely influenced by the electronic effects of its fluorine substituents. The fluorine atoms withdraw electron density from the aromatic ring, affecting its electrophilic aromatic substitution reactions. The 1,1-difluoroethyl group further contributes to these electronic effects.

Applications and Significance

Medicinal Chemistry Applications

1-(1,1-Difluoroethyl)-2,4-difluorobenzene has significant potential in medicinal chemistry applications. The difluoroethyl group can mimic the steric and electronic properties of other functional groups, influencing binding affinity and biological effects of drug candidates. This compound is considered a candidate for further exploration in drug design due to its potential to modulate various biological processes through interactions with enzymes and receptors.

Fluorinated compounds often exhibit enhanced metabolic stability, improved membrane permeability, and altered binding properties compared to their non-fluorinated counterparts. The unique combination of difluoroethyl and difluorobenzene functionalities in 1-(1,1-Difluoroethyl)-2,4-difluorobenzene makes it particularly valuable for medicinal chemistry applications.

Materials Science Applications

In materials science, 1-(1,1-Difluoroethyl)-2,4-difluorobenzene may serve as a building block for the synthesis of functional materials with unique properties. Fluorinated aromatics are widely used in the development of liquid crystals, polymers, and electronic materials due to their distinct physical and chemical characteristics.

Comparative Analysis with Similar Compounds

Structural Analogues

To better understand the distinctive properties of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, it is valuable to compare it with structurally related compounds, as shown in the following table:

CompoundCAS NumberStructural DifferencesKey Characteristics
1-(1,1-Difluoroethyl)-2,4-difluorobenzene1138445-07-4Reference compoundFour fluorine atoms: two on the benzene ring (positions 2, 4) and two on the ethyl substituent
2-(1,1-Difluoroethyl)-1,3-difluorobenzene1138445-06-3Different position of fluorine atoms (1,3 vs 2,4)Alternative arrangement affects electronic distribution and reactivity
1-(1,1-Difluoroethyl)-2-fluorobenzene1138445-14-3Contains only one fluorine on the benzene ringReduced electronegativity effect on the aromatic system
1-Chloro-3-(1,1-difluoroethyl)-2,4-difluorobenzene1138444-87-7Contains chlorine atomDifferent reactivity profile due to chlorine substituent

The specific arrangement of fluorine atoms in 1-(1,1-Difluoroethyl)-2,4-difluorobenzene confers distinct chemical reactivity and biological properties compared to these similar compounds .

Analytical Characterization

Spectroscopic Properties

While detailed spectroscopic data for 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is limited in the available literature, it can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the methyl group and aromatic protons

    • ¹⁹F NMR would display distinctive signals for the four different fluorine atoms

    • ¹³C NMR would reveal carbon signals with characteristic splitting patterns due to C-F coupling

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 178

    • Characteristic fragmentation patterns including loss of F and CF₃ groups

  • Infrared Spectroscopy:

    • C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ range

    • Aromatic C-H stretching and bending vibrations

These analytical methods provide definitive identification and structural confirmation of the compound .

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